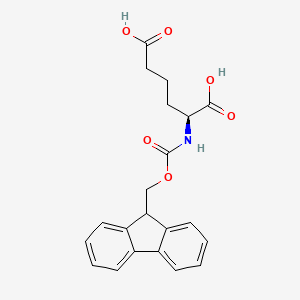

Fmoc-L-2-aminoadipic acid

Descripción general

Descripción

Fmoc-L-2-aminoadipic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis Bioquímico

Biochemical Properties

Fmoc-L-2-aminoadipic acid plays a crucial role in biochemical reactions, particularly in the metabolism of lysine. It interacts with several enzymes and proteins, including dehydrogenase E1 and transketolase domain-containing protein 1 (DHTKD1), which are involved in the decarboxylation of 2-oxoadipate to glutaryl-CoA . This interaction is essential for the proper functioning of the lysine degradation pathway. Additionally, this compound has been shown to inhibit the production of kynurenic acid in brain tissue slices, indicating its potential role in modulating neuroexcitatory activity .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. In C2C12 myotubes, it has been observed to suppress myofibrillar protein degradation and autophagy activity at lower concentrations compared to lysine . This suppression is crucial for maintaining muscle mass and preventing muscle wasting. Furthermore, this compound has been identified as a marker of glyco-oxidative damage to human serum albumin under pathological glucose concentrations, highlighting its role in cellular stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. The Fmoc group promotes the self-assembly of amino acids and peptides due to its hydrophobicity and aromaticity . This self-assembly is essential for the formation of functional materials and the modulation of biochemical pathways. Additionally, this compound can inhibit enzyme activity and alter gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are influenced by environmental conditions such as temperature and pH. Studies have shown that this compound can suppress autophagy and protein degradation in muscle cells over extended periods . Long-term exposure to this compound may lead to alterations in cellular function and metabolic processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower concentrations, it has been shown to suppress protein degradation and autophagy activity, while higher doses may lead to toxic or adverse effects . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications and safety assessments.

Metabolic Pathways

This compound is involved in the lysine degradation pathway, where it acts as an intermediate in the conversion of lysine to glutaryl-CoA . This pathway is essential for the proper metabolism of lysine and the regulation of metabolic flux. The compound interacts with enzymes such as DHTKD1, which play a critical role in this process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function . Understanding these transport mechanisms is essential for optimizing the use of this compound in biochemical research.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular functions. The presence of targeting signals and post-translational modifications directs the compound to particular organelles, influencing its activity and interactions with other biomolecules . This subcellular localization is crucial for the compound’s role in various biochemical pathways.

Actividad Biológica

Fmoc-L-2-aminoadipic acid (Fmoc-L-2-AAA) is a derivative of 2-aminoadipic acid, an amino acid that plays a significant role in various biological processes, particularly in relation to metabolic pathways and disease states. This article delves into the biological activity of this compound, emphasizing its implications in diabetes risk and its biochemical interactions.

Overview of 2-Aminoadipic Acid

2-aminoadipic acid (2-AAA) is a metabolite involved in the lysine degradation pathway. It has been recognized as a biomarker for diabetes risk due to its association with glucose homeostasis and insulin secretion. Elevated levels of 2-AAA have been linked to metabolic disturbances, particularly in conditions such as diabetes, renal failure, and aging .

Insulin Secretion Modulation : Research indicates that 2-AAA enhances insulin secretion from pancreatic β-cells. In vitro studies demonstrated that exposure to 2-AAA led to increased insulin release from both murine and human islets at physiological glucose concentrations. Specifically, 2-AAA treatment resulted in a dose-dependent increase in insulin secretion, comparable to known stimulators of insulin release .

Impact on Glucose Homeostasis : In animal models, administration of 2-AAA has been shown to lower fasting plasma glucose levels. This effect was observed in mice fed both standard chow and high-fat diets, suggesting that 2-AAA may play a protective role against hyperglycemia .

Diabetes Risk Assessment

A nested case-control study involving participants from the Framingham Heart Study highlighted the predictive value of 2-AAA for diabetes risk. Individuals with plasma concentrations of 2-AAA in the top quartile exhibited over a four-fold increased risk of developing diabetes compared to controls . This finding was replicated in additional cohorts, reinforcing the notion that elevated 2-AAA levels precede the onset of diabetes by several years.

Age and Disease Correlation

Research has shown that 2-AAA levels increase with age and are significantly elevated in diabetic individuals compared to non-diabetic counterparts. A study involving 117 subjects across various age groups found that levels of 2-AAA correlated positively with age and were markedly higher in those with diabetes or renal failure . The data suggest that oxidative stress and metabolic dysregulation contribute to increased 2-AAA production in these conditions.

Tables Summarizing Key Findings

Implications for Future Research

The biological activity of this compound suggests potential therapeutic applications, particularly in managing diabetes and related metabolic disorders. Further research is warranted to explore:

- Mechanistic Pathways : Understanding how Fmoc-L-2-AAA influences insulin signaling pathways could lead to novel interventions.

- Longitudinal Studies : Long-term studies assessing the impact of Fmoc-L-2-AAA supplementation on glucose metabolism and diabetes progression.

- Comparative Analyses : Investigating the differences between this compound and other amino acids or metabolites involved in glucose regulation.

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHYGKLDYXUSA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.